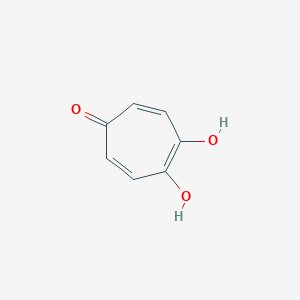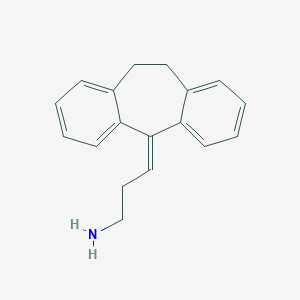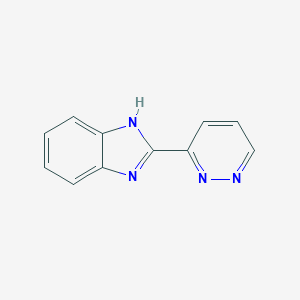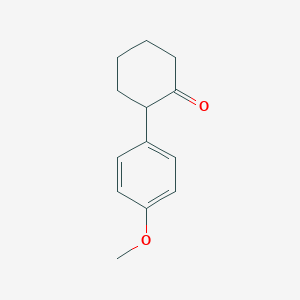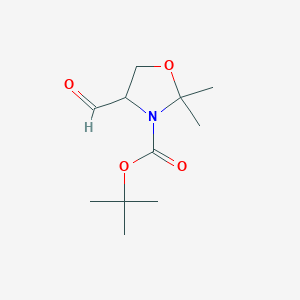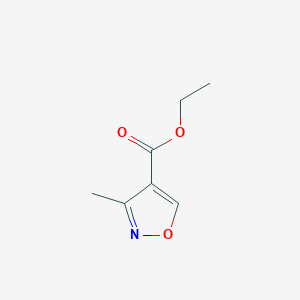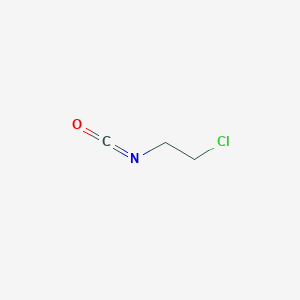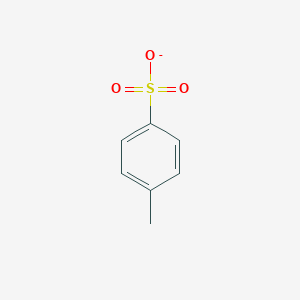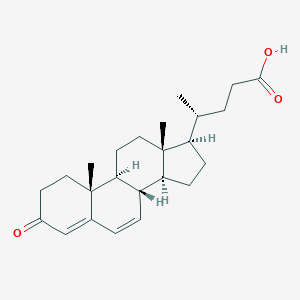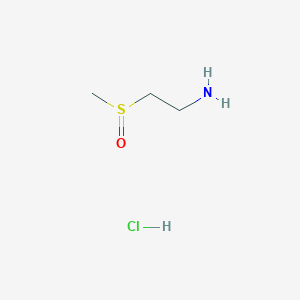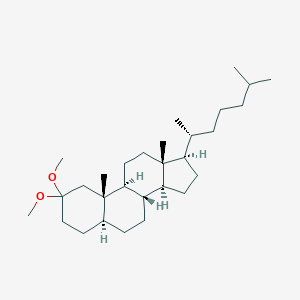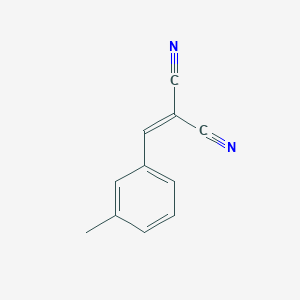![molecular formula C13H16NO4PS2 B104303 2-[[Methoxy(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione CAS No. 15863-65-7](/img/structure/B104303.png)
2-[[Methoxy(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[Methoxy(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione, also known as MI-2, is a small molecule inhibitor that has shown promising results in cancer research. This compound was first synthesized in 2010 and has since been studied extensively for its potential as a therapeutic agent.
Mécanisme D'action
2-[[Methoxy(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione acts by inhibiting the Menin-MLL protein-protein interaction, which is essential for the development of leukemia and other types of cancer. This interaction is involved in the regulation of gene expression, and inhibition of this interaction leads to a decrease in the expression of oncogenes and an increase in the expression of tumor suppressor genes.
Effets Biochimiques Et Physiologiques
2-[[Methoxy(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione has been shown to have a significant impact on the biochemical and physiological processes involved in cancer development. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2-[[Methoxy(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione has also been shown to decrease the expression of oncogenes and increase the expression of tumor suppressor genes, leading to a decrease in cancer cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-[[Methoxy(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione is its specificity for the Menin-MLL protein-protein interaction, which makes it a promising candidate for further development as a therapeutic agent. However, 2-[[Methoxy(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione has limitations in terms of its solubility and stability, which can make it difficult to work with in the lab. Additionally, 2-[[Methoxy(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
Orientations Futures
There are several future directions for research involving 2-[[Methoxy(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione. One potential area of study is the development of 2-[[Methoxy(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione analogs with improved solubility and stability. Another area of study is the testing of 2-[[Methoxy(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione in clinical trials to determine its safety and efficacy in humans. Additionally, further research is needed to understand the full range of biochemical and physiological effects of 2-[[Methoxy(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione, which could lead to the development of new cancer therapies.
Méthodes De Synthèse
The synthesis of 2-[[Methoxy(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione involves multiple steps, including the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone with 2-methoxypropene to form the key intermediate, isoindole-1,3-dione. This intermediate is then reacted with a phosphine-thioester to form 2-[[Methoxy(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione. The entire process is complex and requires expertise in synthetic organic chemistry.
Applications De Recherche Scientifique
2-[[Methoxy(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione has been extensively studied for its potential as a therapeutic agent in cancer research. It has been shown to inhibit the activity of the Menin-MLL (Mixed Lineage Leukemia) protein-protein interaction, which is involved in the development of leukemia and other types of cancer. 2-[[Methoxy(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development.
Propriétés
Numéro CAS |
15863-65-7 |
|---|---|
Nom du produit |
2-[[Methoxy(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione |
Formule moléculaire |
C13H16NO4PS2 |
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
2-[[methoxy(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C13H16NO4PS2/c1-9(2)18-19(20,17-3)21-8-14-12(15)10-6-4-5-7-11(10)13(14)16/h4-7,9H,8H2,1-3H3 |
Clé InChI |
IGLNHDRBNYJMAY-UHFFFAOYSA-N |
SMILES |
CC(C)OP(=S)(OC)SCN1C(=O)C2=CC=CC=C2C1=O |
SMILES canonique |
CC(C)OP(=S)(OC)SCN1C(=O)C2=CC=CC=C2C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



